![molecular formula C14H15ClN2O3S2 B2480094 3-((4-chlorophenyl)sulfonyl)-N-(4,5-dimethylthiazol-2-yl)propanamide CAS No. 923422-56-4](/img/structure/B2480094.png)
3-((4-chlorophenyl)sulfonyl)-N-(4,5-dimethylthiazol-2-yl)propanamide
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Description
Synthesis Analysis
The synthesis of sulfonamide compounds, including those related to "3-((4-chlorophenyl)sulfonyl)-N-(4,5-dimethylthiazol-2-yl)propanamide," involves multiple steps including esterification, hydrazination, salt formation, cyclization, and final modifications to introduce specific functional groups. These processes require precise conditions and reagents to achieve the desired compound with high purity and yield. Studies have demonstrated various synthesis pathways highlighting the complexity and efficiency of these methods (Durgun et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using spectroscopic techniques like FT-IR, 1H-NMR, 13C-NMR, and UV-vis, alongside X-ray crystallography. These analyses provide insights into the compound's geometry, bond lengths, angles, and overall three-dimensional structure, critical for understanding its chemical behavior. Computational methods like Density Functional Theory (DFT) can also predict and confirm experimental data, offering a comprehensive view of the molecule's structure (Durgun et al., 2016).
Scientific Research Applications
Potential as Therapeutic Agents
Alzheimer's Disease Treatment : A series of N-substituted derivatives, including structures related to "3-((4-chlorophenyl)sulfonyl)-N-(4,5-dimethylthiazol-2-yl)propanamide," were synthesized to evaluate new drug candidates for Alzheimer’s disease. The synthesized compounds showed enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, indicating potential therapeutic benefits for Alzheimer's disease treatment (Rehman et al., 2018).
Cancer Treatment : Novel sulfonamides carrying a biologically active moiety were designed and synthesized, showing in vitro anticancer activity against four cancer cell lines. These compounds, sharing a core structure with "3-((4-chlorophenyl)sulfonyl)-N-(4,5-dimethylthiazol-2-yl)propanamide," demonstrated significant cytotoxic effects, especially against human hepatocellular carcinoma and cervical cancer cell lines (Ghorab et al., 2016).
Chemical Synthesis for Biological Activity Evaluation
Synthetic Approach : The synthesis and evaluation of heterocyclic compounds related to "3-((4-chlorophenyl)sulfonyl)-N-(4,5-dimethylthiazol-2-yl)propanamide" for potential antitumor activity were described. These studies highlight the compound's synthesis process and its evaluation against various tumor cell lines, indicating its broad-spectrum antitumor activity (Rostom, 2006).
Antiviral Activity : Research on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, closely related to the core structure , showed potential anti-tobacco mosaic virus activity. This indicates the compound's versatile applications beyond cancer treatment, extending to antiviral potentials (Chen et al., 2010).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S2/c1-9-10(2)21-14(16-9)17-13(18)7-8-22(19,20)12-5-3-11(15)4-6-12/h3-6H,7-8H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCCCVJFNXDIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(4,5-dimethylthiazol-2-yl)propanamide |
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